hemi(oxalic acid);(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine
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Overview
Description
Hemi(oxalic acid);(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine is a complex organic compound characterized by the presence of a trifluoromethyl group and a cyclopenta[b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hemi(oxalic acid);(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine typically involves multiple steps, starting from readily available precursors. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method involves the use of trifluoromethylating agents under specific reaction conditions to introduce the trifluoromethyl group into the desired position on the cyclopenta[b]pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Hemi(oxalic acid);(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions, such as Suzuki–Miyaura cross-coupling, can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Palladium-catalyzed cross-coupling reactions are common, with reagents such as boronic acids and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
Hemi(oxalic acid);(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of hemi(oxalic acid);(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with target proteins and enzymes. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Trifluoromethyl-substituted pyridylboronic acids
- Trifluoromethyl isoxazoles
- Pyrazolo[1,5-a]pyrimidines
Uniqueness
Hemi(oxalic acid);(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine is unique due to its specific structural features, such as the combination of a trifluoromethyl group and a cyclopenta[b]pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H20F6N4O4 |
---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
oxalic acid;(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine |
InChI |
InChI=1S/2C9H9F3N2.C2H2O4/c2*10-9(11,12)8-4-1-5-6(13)2-3-7(5)14-8;3-1(4)2(5)6/h2*1,4,6H,2-3,13H2;(H,3,4)(H,5,6)/t2*6-;/m11./s1 |
InChI Key |
HXFXBHJVXKKWCW-GOPSZHOCSA-N |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC(=N2)C(F)(F)F.C1CC2=C([C@@H]1N)C=CC(=N2)C(F)(F)F.C(=O)(C(=O)O)O |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=N2)C(F)(F)F.C1CC2=C(C1N)C=CC(=N2)C(F)(F)F.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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